molecular formula C9H13N4O2+ B12361178 1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione

1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12361178
M. Wt: 209.23 g/mol
InChI Key: ZKINMOLAUXLIEN-UHFFFAOYSA-N
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Description

1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione typically involves the methylation of purine derivatives. One common method includes the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of demethylated products.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activity, and influence cellular signaling pathways. For example, it may act as an antagonist to the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibit phosphodiesterases (PDEs) 4B/7A .

Comparison with Similar Compounds

Similar Compounds

    1,3,7,9-tetramethyl-8H-purin-1-ium-2,6-dione: Another methylated purine derivative with similar properties.

    1,3,7-trimethylxanthine:

    1,3,7-trimethyluric acid: A related compound with distinct metabolic pathways.

Uniqueness

1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Its ability to modulate multiple molecular targets makes it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C9H13N4O2+

Molecular Weight

209.23 g/mol

IUPAC Name

1,3,7,8-tetramethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C9H13N4O2/c1-5-10-7-6(11(5)2)8(14)13(4)9(15)12(7)3/h6H,1-4H3/q+1

InChI Key

ZKINMOLAUXLIEN-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2C(=N1)N(C(=O)N(C2=O)C)C)C

Origin of Product

United States

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